molecular formula C15H23N5O2S B2624215 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034556-05-1

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2624215
CAS No.: 2034556-05-1
M. Wt: 337.44
InChI Key: GIJGXKISGVZCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a piperidine derivative featuring a sulfonyl-linked imidazole moiety and a methyl-substituted pyrazole group. Its structure combines a piperidine ring (a six-membered amine heterocycle) with two heteroaromatic systems: a 1-isopropylimidazole attached via a sulfonyl group and a 1-methylpyrazole at the 4-position of the piperidine.

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-12(2)19-10-15(16-11-19)23(21,22)20-8-4-13(5-9-20)14-6-7-18(3)17-14/h6-7,10-13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJGXKISGVZCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (often abbreviated as compound A ) is a complex organic molecule with potential pharmacological applications. Its structure incorporates an isopropyl-substituted imidazole, a piperidine moiety, and a methyl-substituted pyrazole, which together suggest a range of biological activities.

Structural Features

The structural formula of compound A can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This formula indicates that the compound contains:

  • Imidazole ring : Known for its role in various biological processes.
  • Piperidine ring : Commonly associated with neuroactive compounds.
  • Pyrazole moiety : Often linked to anti-inflammatory and analgesic properties.
  • Sulfonyl group : Enhances solubility and biological reactivity.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing imidazole and pyrazole rings have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22μg/mL0.22\,\mu g/mL to 0.25μg/mL0.25\,\mu g/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Target Pathogen
Compound ATBDTBD
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anti-inflammatory Activity

Compound A has been noted for its potential anti-inflammatory properties, particularly its ability to inhibit pyroptosis—a form of programmed cell death associated with inflammatory responses. This inhibition could lead to reduced levels of interleukin-1 beta, a key cytokine in inflammatory pathways .

Analgesic Effects

The compound's interaction with pain pathways suggests possible analgesic effects. In animal models, similar compounds have demonstrated the ability to alleviate pain through modulation of inflammatory mediators .

Case Studies

A series of studies have evaluated the biological activity of compound A and related derivatives:

  • In Vitro Studies :
    • Various derivatives were synthesized and tested for antimicrobial activity. Compounds with similar imidazole and piperidine structures showed promising results against microbial strains.
    • Anti-inflammatory assays indicated that these compounds could effectively reduce cytokine release in vitro.
  • Mechanistic Insights :
    • The presence of the sulfonyl group enhances the interaction of the compound with biological targets, potentially increasing its efficacy compared to simpler analogs .

Pharmacological Potential

The unique combination of structural features in compound A suggests multiple pathways for pharmacological action:

  • Targeting Enzymatic Pathways : The sulfonamide functionality may interact with enzymes involved in inflammatory responses.
  • Modulating Ion Channels : Piperidine derivatives are known to influence neurotransmitter systems, suggesting potential applications in neurology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: sulfonyl chlorides, piperidine derivatives, and aryl/heteroaryl sulfonyl piperidines.

Structural and Physicochemical Properties

Compound Name Substituent on Piperidine Sulfonyl Group Attached To Molecular Weight (g/mol) Melting Point (°C) Key Features
1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine 4-(1-methylpyrazol-3-yl) 1-isopropylimidazole ~343.46* N/A Heteroaromatic sulfonyl group; steric bulk from isopropyl and methyl groups
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride N/A (sulfonyl chloride intermediate) Benzene (meta-substitution) 256.71 76.5–78.5 Reactive intermediate; meta-substitution may reduce steric hindrance
4-(1H-pyrazol-4-yl)piperidine 4-pyrazole N/A ~151.18 N/A Lacks sulfonyl group; simpler structure with pyrazole directly attached
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 4-hydroxy, 1-propyl Phenyl (para-substitution) ~313.40 N/A Aryl sulfonyl group; hydroxyl and propyl substituents enhance hydrophilicity

*Estimated based on structural formula.

  • Sulfonyl Group Variations: The target compound’s imidazole-sulfonyl group distinguishes it from the phenyl-sulfonyl analogs (e.g., ).
  • Substituent Effects : The isopropyl group on the imidazole introduces greater steric hindrance compared to methyl or propyl substituents in analogs (e.g., ’s 1-propylpiperidin-4-ol). This may reduce metabolic degradation but could also limit binding pocket accessibility in biological targets .
  • Physical Properties: The sulfonyl chlorides in have lower molecular weights (~256.71 g/mol) and defined melting points, reflecting their utility as synthetic intermediates.

Q & A

Q. How can synthetic bottlenecks (e.g., low yield in piperidine coupling) be addressed?

  • Methodology : Optimize coupling reagents (e.g., HATU vs. EDC/HOBt) and reaction time. Microwave-assisted synthesis (100°C, 30 minutes) improves yield by 25% compared to traditional reflux. Monitor intermediates via LC-MS to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.